molecular formula C13H21N3 B8746126 3-Aminopropyl-4-(2-pyridyl)piperidine

3-Aminopropyl-4-(2-pyridyl)piperidine

Cat. No. B8746126
M. Wt: 219.33 g/mol
InChI Key: WYJZKSPZJQCMII-UHFFFAOYSA-N
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Patent
US06320049B1

Procedure details

3-[4-(2-pyridyl)piperidin-1-yl]propylamine L-tartrate salt, (7), (1120 g, 3.0 mol) was treated with 5M NaOH (5.7 L, 28.6 mol). The suspension was extracted with isopropyl acetate (3×18 L). The combined extracts were concentrated to afford 3-[4-(2-pyridyl)-piperidin-1-yl]propylamine, (6), as a viscous oil.
Name
3-[4-(2-pyridyl)piperidin-1-yl]propylamine L-tartrate salt
Quantity
1120 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C@@H]([C@H](C(O)=O)O)O)(O)=O.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]1[CH2:22][CH2:21][N:20]([CH2:23][CH2:24][CH2:25][NH2:26])[CH2:19][CH2:18]1.[OH-].[Na+]>>[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]1[CH2:18][CH2:19][N:20]([CH2:23][CH2:24][CH2:25][NH2:26])[CH2:21][CH2:22]1 |f:0.1,2.3|

Inputs

Step One
Name
3-[4-(2-pyridyl)piperidin-1-yl]propylamine L-tartrate salt
Quantity
1120 g
Type
reactant
Smiles
C(=O)(O)[C@H](O)[C@@H](O)C(=O)O.N1=C(C=CC=C1)C1CCN(CC1)CCCN
Name
Quantity
5.7 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with isopropyl acetate (3×18 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1CCN(CC1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.